molecular formula C14H11ClN2 B352159 1-[(2-Chlorophenyl)methyl]benzimidazole CAS No. 328016-11-1

1-[(2-Chlorophenyl)methyl]benzimidazole

Cat. No. B352159
CAS RN: 328016-11-1
M. Wt: 242.7g/mol
InChI Key: ZMXLDEADNMFYNI-UHFFFAOYSA-N
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Description

“1-[(2-Chlorophenyl)methyl]benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are heterocyclic aromatic organic compounds that are considered as fused rings of benzene and imidazole . They are known for their wide range of biological activities and numerous therapeutic applications in medicine .


Synthesis Analysis

Benzimidazoles can be synthesized by the condensation of o-phenylenediamine with formic acid . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of benzimidazoles can be viewed as fused rings of the aromatic compounds benzene and imidazole . The benzimidazole core is planar .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. For instance, they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

Safety and Hazards

The safety and hazards of “1-[(2-Chlorophenyl)methyl]benzimidazole” are not explicitly mentioned in the search results. It is recommended to refer to the material safety data sheet (MSDS) for detailed information .

Future Directions

The future directions in the field of benzimidazole research involve the creation of pharmacologically sound benzimidazole derivatives, which is an important task that requires complex synthetic approaches . The accelerated synthesis of benzimidazoles has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLDEADNMFYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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